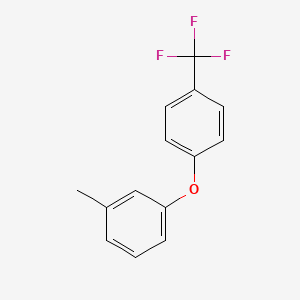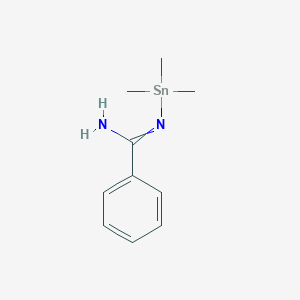
N'-(Trimethylstannyl)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(Trimethylstannyl)benzenecarboximidamide is an organotin compound that features a trimethylstannyl group attached to a benzenecarboximidamide moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the trimethylstannyl group in this compound imparts unique reactivity and properties, making it a valuable reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-(Trimethylstannyl)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with trimethyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
C6H5C(=NH)NH2+Me3SnCl→C6H5C(=NH)NHSnMe3+HCl
Industrial Production Methods: Industrial production of N’-(Trimethylstannyl)benzenecarboximidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: N’-(Trimethylstannyl)benzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles, such as halides or organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form stannic derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like halides (e.g., bromine, iodine) and organometallic reagents (e.g., Grignard reagents) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are employed.
Coupling Reactions: Palladium catalysts and ligands are used in Stille coupling reactions.
Major Products Formed:
Substitution Reactions: Products include substituted benzenecarboximidamides with different functional groups.
Oxidation Reactions: Products include stannic derivatives and oxidized benzenecarboximidamides.
Coupling Reactions: Products include biaryl compounds and other coupled products.
科学的研究の応用
N’-(Trimethylstannyl)benzenecarboximidamide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor for radiolabeled compounds in imaging studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N’-(Trimethylstannyl)benzenecarboximidamide involves the reactivity of the trimethylstannyl group. The trimethylstannyl group can act as a nucleophile or electrophile, depending on the reaction conditions. In substitution reactions, it can be replaced by other nucleophiles, while in coupling reactions, it can form carbon-carbon bonds through the mediation of palladium catalysts. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
N’-(Trimethylstannyl)benzenecarboximidamide can be compared with other organotin compounds, such as:
N’-(Tri-n-butylstannyl)benzenecarboximidamide: Similar structure but with tri-n-butylstannyl group instead of trimethylstannyl group.
N’-(Trimethylsilyl)benzenecarboximidamide: Similar structure but with trimethylsilyl group instead of trimethylstannyl group.
N’-(Triethylstannyl)benzenecarboximidamide: Similar structure but with triethylstannyl group instead of trimethylstannyl group.
Uniqueness: The uniqueness of N’-(Trimethylstannyl)benzenecarboximidamide lies in the specific reactivity and properties imparted by the trimethylstannyl group. This makes it a valuable reagent in organic synthesis and various scientific applications.
特性
CAS番号 |
65332-17-4 |
|---|---|
分子式 |
C10H16N2Sn |
分子量 |
282.96 g/mol |
IUPAC名 |
N'-trimethylstannylbenzenecarboximidamide |
InChI |
InChI=1S/C7H7N2.3CH3.Sn/c8-7(9)6-4-2-1-3-5-6;;;;/h1-5H,(H2-,8,9);3*1H3;/q-1;;;;+1 |
InChIキー |
RARXZXCBXKQYRD-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)N=C(C1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
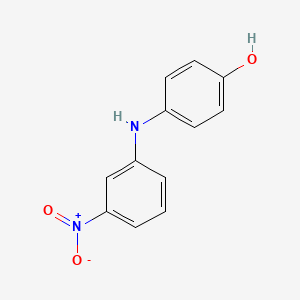
![Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate](/img/structure/B14475957.png)
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)

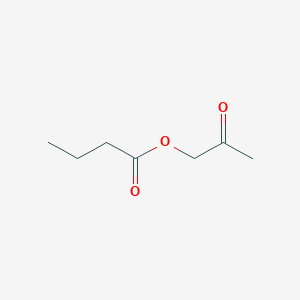
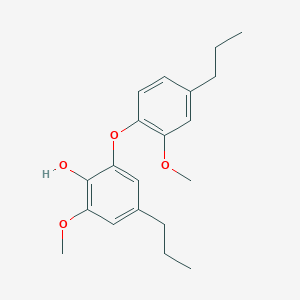

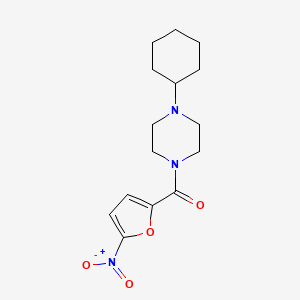
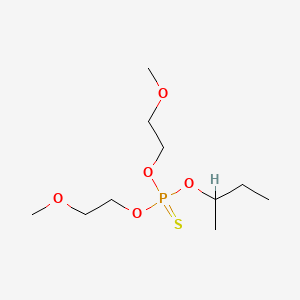
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
